molecular formula C20H21N3O3S B5199551 [2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N'-phenylcarbamimidothioate

[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N'-phenylcarbamimidothioate

Cat. No.: B5199551
M. Wt: 383.5 g/mol
InChI Key: MRPQLQWTULVLKL-UHFFFAOYSA-N
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Description

[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N’-phenylcarbamimidothioate: is an organic compound with the molecular formula C20H21N3O3S and a molecular weight of 383.5 g/mol This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a propoxyphenyl group and a phenylcarbamimidothioate moiety

Properties

IUPAC Name

[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N'-phenylcarbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-2-12-26-16-10-8-15(9-11-16)23-18(24)13-17(19(23)25)27-20(21)22-14-6-4-3-5-7-14/h3-11,17H,2,12-13H2,1H3,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPQLQWTULVLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N’-phenylcarbamimidothioate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.

    Substitution with Propoxyphenyl Group: The pyrrolidine ring is then substituted with a propoxyphenyl group using a nucleophilic substitution reaction.

    Introduction of the Phenylcarbamimidothioate Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N’-phenylcarbamimidothioate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenylcarbamimidothioate moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N’-phenylcarbamimidothioate: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N’-phenylcarbamimidothioate involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N’-phenylcarbamimidothioate: can be compared with other similar compounds, such as:

    Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer.

    Steviol glycosides: Natural sweeteners derived from the Stevia plant.

These compounds share some structural similarities but differ in their specific functional groups and applications. [2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N’-phenylcarbamimidothioate

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